molecular formula C16H14 B075243 3,6-Dimethylphenanthrene CAS No. 1576-67-6

3,6-Dimethylphenanthrene

Cat. No.: B075243
CAS No.: 1576-67-6
M. Wt: 206.28 g/mol
InChI Key: OMIBPZBOAJFEJS-UHFFFAOYSA-N
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Description

3,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 6 positions on the phenanthrene ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of phenanthrene. This process is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dimethylphenanthrene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect its interaction with other molecules, making it distinct from other dimethylphenanthrene isomers .

Properties

IUPAC Name

3,6-dimethylphenanthrene
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InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3
Source PubChem
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InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C
Source PubChem
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Molecular Formula

C16H14
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DSSTOX Substance ID

DTXSID9052682
Record name 3,6-Dimethylphenanthrene
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Molecular Weight

206.28 g/mol
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Physical Description

White needles; [TCI America MSDS]
Record name 3,6-Dimethylphenanthrene
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Vapor Pressure

0.0000182 [mmHg]
Record name 3,6-Dimethylphenanthrene
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CAS No.

1576-67-6
Record name 3,6-Dimethylphenanthrene
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Record name 3,6-DIMETHYLPHENANTHRENE
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Record name 3,6-dimethylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of 3,6-Dimethylphenanthrene?

A1: this compound, an alkylated polycyclic aromatic hydrocarbon (PAH), is commonly found in crude oil and refined petroleum products. [] Research shows that it can be degraded by certain bacteria, like Sphingobium quisquiliarum EPA505. [] This bacterium transforms this compound through a metabolic pathway primarily involving the mono-oxidation of its methyl group. [] Interestingly, studies suggest that while biodegradation can remove this compound from the environment, its initial metabolic products might exhibit increased toxicity due to enhanced solubility and inherent toxicity. [] Further investigation into the long-term fate and impact of these metabolites is crucial for environmental risk assessment.

Q2: How does the structure of this compound influence its biodegradation?

A2: The position of the methyl group in alkylated PAHs like this compound plays a significant role in their biodegradation. [] Research using Nereis diversicolor (a marine worm) demonstrated that both the accumulation and metabolism of this compound, along with other alkyl-PAHs, were influenced by the specific position of the methyl group. [] This isomer-specific preference highlights the importance of structural considerations in understanding the environmental fate and biodegradation pathways of alkylated PAHs.

Q3: What are the primary metabolites of this compound in biological systems?

A3: Studies using Nereis diversicolor have identified polycyclic aromatic acids (PAAs) as the primary metabolites of this compound and other alkyl-PAHs. [] These findings suggest that PAAs, as metabolic products of alkyl-PAHs, could represent a new class of environmental contaminants. [] Therefore, future ecological risk assessments should consider the potential impact of PAAs originating from the biodegradation of alkylated PAHs like this compound.

Q4: How is this compound analyzed in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying this compound in complex mixtures. [] This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at trace levels in environmental samples like ambient air particulate matter. [] Researchers have developed and validated analytical methods using GC-MS to accurately measure this compound concentrations in various matrices, enabling its monitoring and risk assessment in different environmental compartments. []

Q5: Has this compound been found in food products?

A5: Yes, this compound has been identified as one of the main polycyclic aromatic hydrocarbons (PAHs) present in various food products, including meat, smoked fish, yeast, and unrefined sunflower oil. [] High-performance gas-liquid chromatography (GLC) analysis, a highly sensitive method, was used to create a profile of PAHs, revealing the presence of this compound alongside other PAHs like phenanthrene, anthracene, and pyrene. [] This finding underscores the importance of monitoring PAH levels in food to ensure consumer safety.

Q6: What unique chemical properties does this compound exhibit?

A6: this compound forms charge-transfer complexes with molecules like 2,4,5,7-tetranitro-9-fluorenone. [] X-ray crystallography studies revealed the specific stacking arrangement of these molecules in the complex, highlighting the intermolecular interactions at play. [] This property distinguishes this compound from other PAHs and opens avenues for investigating its potential applications in material science and supramolecular chemistry.

Q7: How does the structure of this compound relate to its reactivity?

A7: Studies on the acid-catalyzed hydrogen exchange of 9-tritiated polymethylphenanthrenes, including this compound, have provided insights into the relationship between its structure and reactivity. [] The reactivity of this compound aligns with predictions based on the individual effects of methyl substituents in phenanthrene, indicating minimal strain within its structure. [] This understanding of structure-reactivity relationships is crucial for predicting the behavior of this compound in chemical reactions and environmental processes.

Q8: Are there any spectroscopic techniques used to characterize this compound?

A8: Yes, researchers utilize vibrational spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectroscopy to analyze this compound. [] These techniques provide valuable information about the molecule's vibrational modes, aiding in its structural characterization and identification. [] Combined with computational calculations, these spectroscopic methods offer a comprehensive understanding of the structural features and vibrational behavior of this compound.

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